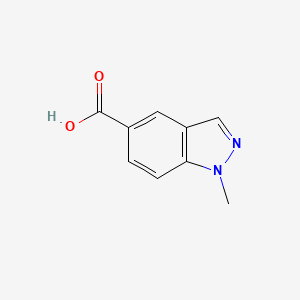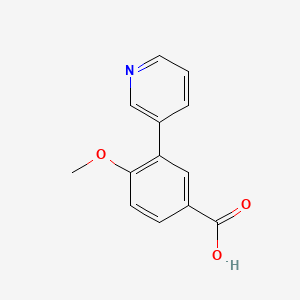![molecular formula C15H23N3O B1388064 2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1181720-01-3](/img/structure/B1388064.png)
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine
Übersicht
Beschreibung
Morpholine is a common component in many pharmaceuticals and its derivatives have been extensively studied1. Tetrahydroisoquinoline is a structural motif found in many natural products and pharmaceuticals. However, the specific compound “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine” does not appear to have been studied extensively, based on the information available1.
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds1. However, the specific synthesis pathway for “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. However, without specific data for “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine”, it’s difficult to provide an accurate molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving morpholine have been studied1. However, the specific reactions involving “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine” are not available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. However, without specific data for “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine”, it’s difficult to provide an accurate analysis of its properties.Wissenschaftliche Forschungsanwendungen
-
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile (MEPC) : This compound belongs to the pyridine family of organic molecules and has been studied for its potential applications in various fields, including medicine, agriculture, and industry. It’s known for its anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development. The specific methods of application or experimental procedures, and the results or outcomes obtained weren’t detailed in the source.
-
2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine : This compound is available from Apollo Scientific Ltd , but the specific applications and experimental procedures weren’t detailed in the source.
-
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile (MEPC) : This compound belongs to the pyridine family of organic molecules and has been studied for its potential applications in various fields, including medicine, agriculture, and industry. MEPC is primarily known for its anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development. The chemical structure of MEPC comprises a pyridine ring with a morpholine group and a cyano group attached to it.
-
4-(2-Aminoethyl)morpholine : This compound has been used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
-
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile (MEPC) : This compound belongs to the pyridine family of organic molecules and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. MEPC is primarily known for its anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development. The chemical structure of MEPC comprises a pyridine ring with a morpholine group and a cyano group attached to it.
-
4-(2-Aminoethyl)morpholine : This compound has been used in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Some morpholine derivatives are considered hazardous2. However, the specific safety and hazards of “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine” are not available in the literature.
Zukünftige Richtungen
The future directions for research on “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine” would likely depend on its biological activity and potential applications. However, without specific information on this compound, it’s difficult to speculate on future directions.
Please note that this information is based on the general properties of morpholine and tetrahydroisoquinoline, and may not be directly applicable to “2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine”. For more accurate information, specific studies on this compound would be needed.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-15-2-1-13-3-4-18(12-14(13)11-15)6-5-17-7-9-19-10-8-17/h1-2,11H,3-10,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQZNGFCJJRICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)CCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)
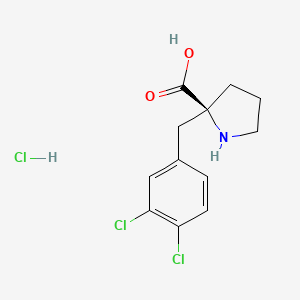
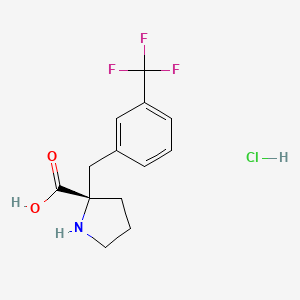
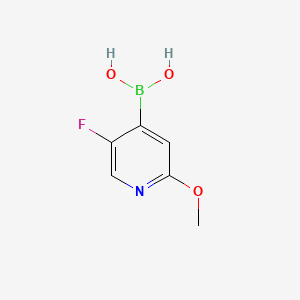
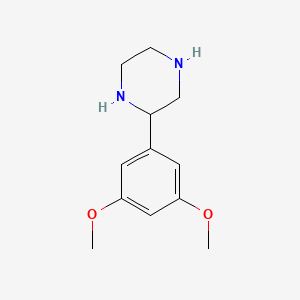
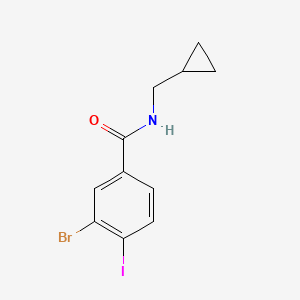
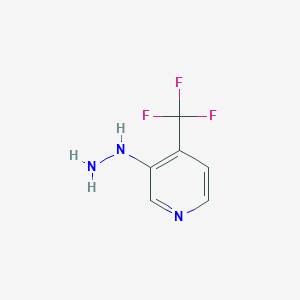
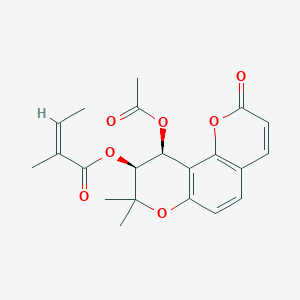
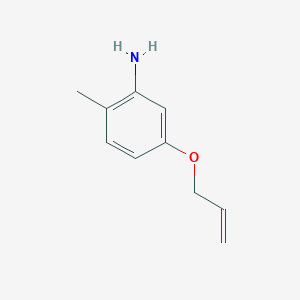
![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)

![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)
